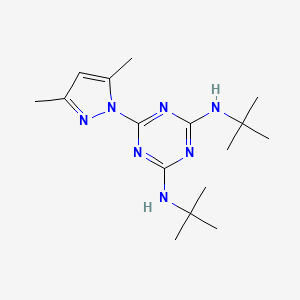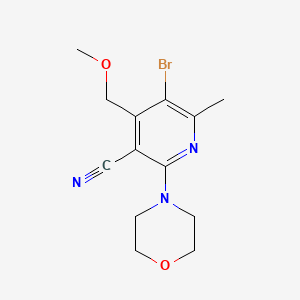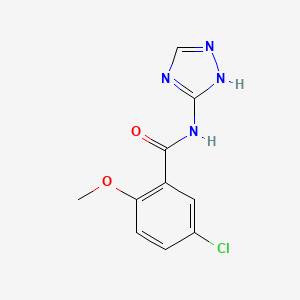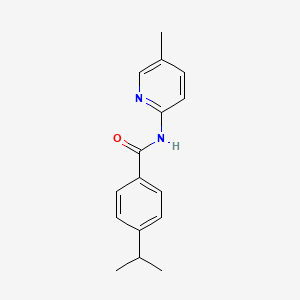
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as DTT, is a compound that has gained significant attention in scientific research due to its unique properties. DTT is a highly selective and potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it a valuable tool for studying the roles of PTPs in various biological processes.
Mechanism of Action
DTT works by binding to the active site of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, which prevents the enzymes from dephosphorylating their substrates. This leads to an accumulation of phosphorylated proteins, which can then be studied to gain insights into the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes.
Biochemical and Physiological Effects:
DTT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DTT can inhibit the activity of a wide range of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine, including those implicated in cancer and autoimmune disorders. DTT has also been shown to induce apoptosis in cancer cells and to enhance the immune response to viral infections in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of DTT is its high selectivity and potency towards N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine. This makes it a valuable tool for studying the roles of these enzymes in various biological processes. However, DTT's potency can also be a limitation in certain experiments, as it can lead to off-target effects. Additionally, DTT's high lipophilicity can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research involving DTT. One area of interest is the development of more selective PTP inhibitors that can target specific isoforms of these enzymes. Another direction is the exploration of DTT's potential as a therapeutic agent for cancer and autoimmune disorders. Finally, there is a need for further studies on the biochemical and physiological effects of DTT, particularly in vivo.
Synthesis Methods
The synthesis of DTT involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction yields DTT as a white crystalline powder with a high purity level.
Scientific Research Applications
DTT has been widely used in scientific research to study the roles of N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine in various biological processes. N,N'-di-tert-butyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine are enzymes that regulate the phosphorylation state of proteins, which is a critical step in many cellular signaling pathways. Dysregulation of PTP activity has been linked to numerous diseases, including cancer, diabetes, and autoimmune disorders. DTT's ability to selectively inhibit PTP activity has made it a valuable tool for studying the functions of these enzymes in disease states.
properties
IUPAC Name |
2-N,4-N-ditert-butyl-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7/c1-10-9-11(2)23(22-10)14-18-12(20-15(3,4)5)17-13(19-14)21-16(6,7)8/h9H,1-8H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSDPOIUDJMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC(C)(C)C)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)





![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)